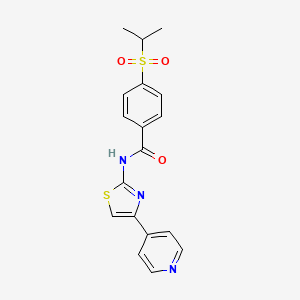
4-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
4-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has shown promising results in various scientific research applications. It has been studied for its potential anticancer activity, as it inhibits the growth of cancer cells by inducing apoptosis. Additionally, this compound has been investigated for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Wirkmechanismus
The mechanism of action of 4-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. This compound also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth. This compound also reduces the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, it has been shown to reduce pain and inflammation-related behaviors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile, making it a safe candidate for further research. However, one of the limitations of using this compound is its limited solubility in water, which can affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. One potential direction is to explore its potential as a therapeutic agent for cancer and inflammatory disorders. Additionally, further research can be conducted to optimize the synthesis method of this compound and improve its solubility in water. Furthermore, the mechanism of action of this compound can be further elucidated to identify potential targets for drug development.
Synthesemethoden
The synthesis of 4-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves the reaction of 4-(pyridin-4-yl)thiazol-2-amine with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-aminobenzoyl chloride to yield the final product. This method has been optimized to produce high yields of the compound.
Eigenschaften
IUPAC Name |
4-propan-2-ylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-12(2)26(23,24)15-5-3-14(4-6-15)17(22)21-18-20-16(11-25-18)13-7-9-19-10-8-13/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHGRQXKEDSZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

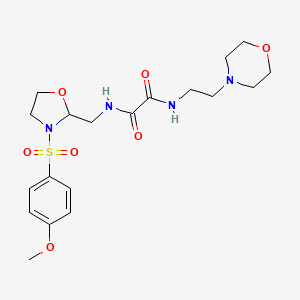
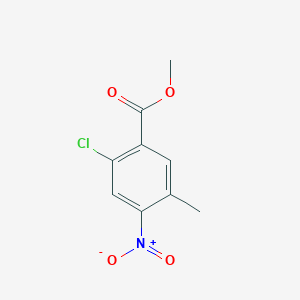

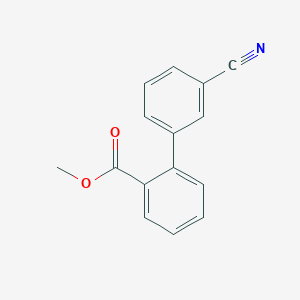
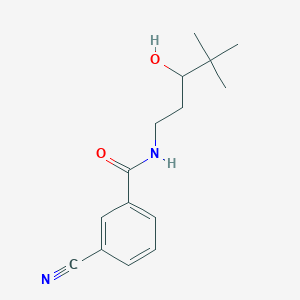
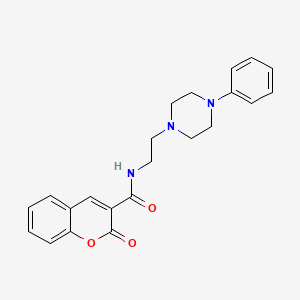
![Ethyl 2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2899804.png)
![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2899806.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2899809.png)
![Methyl 1-({[(ethoxycarbonyl)amino]methanethioyl}amino)cyclopentane-1-carboxylate](/img/structure/B2899810.png)
![2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2899811.png)

